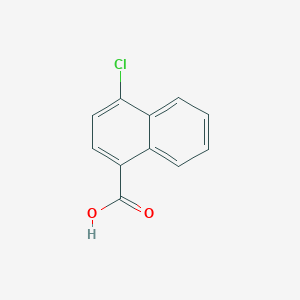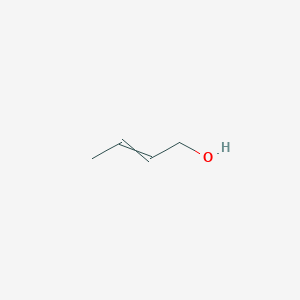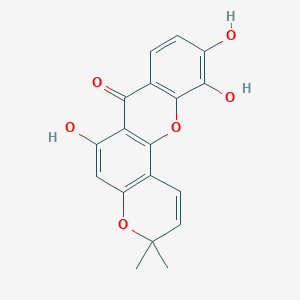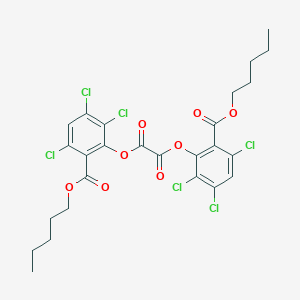
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
描述
Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate is a peroxyoxalate based material that is used as in chemiluminescent dye which can further be utilized as a detection method for liquid phase analysis. It can be solubilized in organic solvents to achieve high quantum efficiencies and produce a strong chemiluminescent blue light.
作用机制
Target of Action
Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, is primarily used as a chemiluminescent dye . Its primary target is the detection method for liquid phase analysis .
Mode of Action
CPPO is a peroxyoxalate-based material . It interacts with its targets by producing a strong chemiluminescent blue light when solubilized in organic solvents . This light emission is the result of a chemical reaction that produces energy released in the form of light.
Biochemical Pathways
The chemiluminescence of CPPO is part of a larger biochemical pathway involving the reaction of CPPO with a fluorescent dye . The energy from the reaction is transferred to the dye, which then emits light. This light can be detected and measured, providing a method for liquid phase analysis .
Result of Action
The result of CPPO’s action is the production of a strong chemiluminescent blue light . This light emission can be used in various applications, including the detection method for liquid phase analysis .
Action Environment
The action of CPPO is influenced by several environmental factors. It needs to be solubilized in organic solvents to achieve high quantum efficiencies . The chemiluminescent reaction also requires the presence of a fluorescent dye . Furthermore, the reaction is typically carried out under controlled laboratory conditions to ensure accuracy and safety.
属性
IUPAC Name |
bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKHUDOTFUVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868349 | |
| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75203-51-9 | |
| Record name | 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75203-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, contribute to chemiluminescence?
A: CPPO plays a crucial role in chemiluminescence reactions by acting as a chemical energy source. When reacted with hydrogen peroxide (H2O2) in the presence of a catalyst and a fluorophore, CPPO decomposes and releases energy. This energy excites the fluorophore, causing it to transition to a higher energy state. As the excited fluorophore returns to its ground state, it emits light, generating the chemiluminescence observed. [, , ]
Q2: Can you explain the role of fluorophores like coumarin-modified polyhedral oligomeric silsesquioxane (D1421-POSS) in CPPO-based chemiluminescence systems?
A: Fluorophores like D1421-POSS are essential for converting the chemical energy released by the CPPO reaction into visible light. Research has shown that the connection of D1421 to the POSS core significantly influences its chemiluminescence properties when reacted with CPPO and H2O2. [] Specifically, the POSS connection appears to lower the oxidation potential of the fluorophore, potentially due to aggregation effects, leading to faster initiation and enhanced efficiency of the chemiluminescence reaction. []
Q3: How does the structure of the fluorophore affect the color of light emitted in CPPO-based chemiluminescence?
A: The structure of the fluorophore directly determines the color of light emitted in CPPO-based chemiluminescence. Different fluorophores absorb and emit light at different wavelengths. For instance, nitrogen- and sulfur-doped graphene quantum dots (NS-GQDs) emit bright blue light, while nitrogen-doped GQDs (N-GQDs) emit yellowish-green light, and undoped GQDs produce yellowish-white light when reacting with CPPO and H2O2. [] This difference in color arises from variations in their electronic structures and energy levels, which dictate the wavelengths of light they can absorb and emit. [] Similarly, novel biphenyl analogue blue fluorophores have been synthesized that emit blue photoluminescence and chemiluminescence in the presence of CPPO and H2O2, with the exact wavelength dependent on the specific structure of the biphenyl analogue. []
Q4: Are there alternative fluorophores besides GQDs and coumarin derivatives that have been investigated for use with CPPO in chemiluminescence?
A: Yes, researchers have explored various other fluorophores for use with CPPO in chemiluminescence applications. One example is polymeric fluorophores containing distyrylarylene units. These polymers, particularly those incorporating an anthracene ring, exhibit bathochromic shifts and higher chemiluminescence efficiencies compared to other copolymers when reacted with CPPO and H2O2. [] This highlights the ongoing research into tailoring fluorophore structures to achieve desired colors and enhance the efficiency of CPPO-based chemiluminescence systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



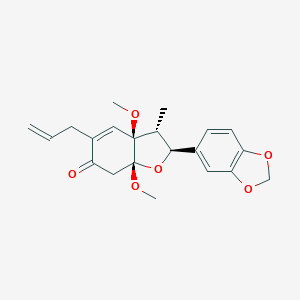
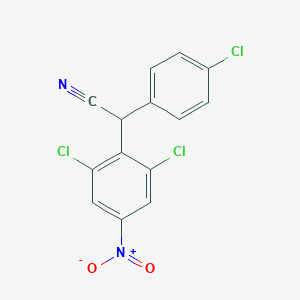

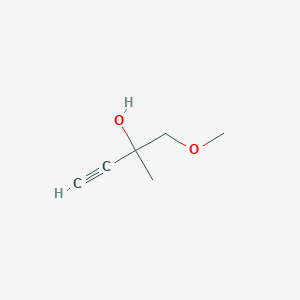
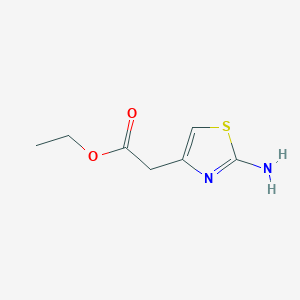
![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
